4-(Propan-2-yl)azetidin-2-one
CAS No.: 7486-92-2
Cat. No.: VC3853722
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7486-92-2 |
|---|---|
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | 4-propan-2-ylazetidin-2-one |
| Standard InChI | InChI=1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) |
| Standard InChI Key | UMECPVGLNIYFEO-UHFFFAOYSA-N |
| SMILES | CC(C)C1CC(=O)N1 |
| Canonical SMILES | CC(C)C1CC(=O)N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-(Propan-2-yl)azetidin-2-one (CAS 7486-92-2) is systematically named according to IUPAC guidelines as 4-(propan-2-yl)azetidin-2-one. Its structure comprises a β-lactam ring (azetidin-2-one) with an isopropyl group (-CH(CH₃)₂) at the fourth carbon position. The molecular weight is 113.16 g/mol, and the XLogP3 value of 0.6 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Table 1: Key Computed Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| XLogP3 | 0.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 29.1 Ų |
Stereoelectronic Features
The compound’s reactivity is influenced by steric effects from the isopropyl group and electronic contributions from the β-lactam ring. The amide bond within the azetidinone core creates ring strain, enhancing susceptibility to nucleophilic attack—a property exploited in synthetic modifications . Quantum mechanical calculations predict a planar geometry around the carbonyl group, with the isopropyl substituent adopting equatorial conformations to minimize steric clashes .
Synthesis and Chemical Reactivity
Synthetic Routes
Patent literature describes general methods for synthesizing azetidin-2-one derivatives via cyclization reactions. For 4-(propan-2-yl)azetidin-2-one, a plausible route involves:
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Mitsunobu Reaction: Coupling isopropyl alcohol with a β-hydroxyamide precursor.
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Ring-Closing Cyclization: Using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the β-lactam ring .
Alternative approaches include enzymatic lactamization or photochemical methods, though these remain theoretical for this specific compound.
Reactivity Profile
The β-lactam ring undergoes characteristic reactions:
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Nucleophilic Ring-Opening: Reacts with amines or alcohols to form linear amides or esters.
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Electrophilic Substitution: The isopropyl group directs electrophiles to the para position, though steric hindrance limits regioselectivity.
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Reduction: Catalytic hydrogenation cleaves the β-lactam ring, yielding β-amino alcohols .
| Parameter | Specification |
|---|---|
| GHS Hazard Statements | H315 |
| Recommended Storage | 2–8°C, inert atmosphere |
Applications in Drug Discovery
Building Block for β-Lactam Antibiotics
The β-lactam core is integral to antibiotics like penicillins and cephalosporins. Introducing the isopropyl group could yield analogs with improved pharmacokinetics or resistance profiles. For example, substituting the traditional thiazolidine ring in penicillins with azetidinone moieties enhances metabolic stability .
Prodrug Development
Prodrug strategies using 4-(propan-2-yl)azetidin-2-one could mask polar groups, improving oral bioavailability. Ester or carbamate prodrugs of related compounds show 3–5× higher AUC in rodent models compared to parent drugs .
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